4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911467
InChI: InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-1-4-14-8-2-3-13-5-6(7)8;;/h1,4,13H,2-3,5H2;2*1H
SMILES:
Molecular Formula: C9H11Cl2F3N2
Molecular Weight: 275.10 g/mol

4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

CAS No.:

Cat. No.: VC15911467

Molecular Formula: C9H11Cl2F3N2

Molecular Weight: 275.10 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride -

Specification

Molecular Formula C9H11Cl2F3N2
Molecular Weight 275.10 g/mol
IUPAC Name 4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride
Standard InChI InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-1-4-14-8-2-3-13-5-6(7)8;;/h1,4,13H,2-3,5H2;2*1H
Standard InChI Key XHILKMRLBQPIJQ-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C(C=CN=C21)C(F)(F)F.Cl.Cl

Introduction

Structural Characteristics and Chemical Properties

Core Scaffold and Substituent Effects

The 1,6-naphthyridine core consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 6. In the tetrahydro derivative, the pyridine ring is partially saturated, introducing conformational flexibility that enhances binding to biological targets . The 4-position trifluoromethyl (-CF3) group confers electron-withdrawing properties, improving metabolic stability and membrane permeability compared to non-fluorinated analogs . The dihydrochloride salt formation suggests protonation at the secondary amine(s), enhancing aqueous solubility for pharmacological formulations .

Table 1: Comparative Structural Data of Naphthyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride870483-68-4C₉H₁₁Cl₂F₃N₂275.10-CF₃ (position 3), di-HCl
4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine1211583-36-6C₉H₉F₃N₂202.18-CF₃ (position 4)
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride766545-20-4C₈H₁₀ClN₂·HCl209.07-Cl (position 2), HCl salt

Synthetic Methodologies

Challenges in 4-Position Functionalization

Positioning the -CF₃ group at the 4-position requires careful regiocontrol. Computational studies suggest that electronic effects from the adjacent nitrogen direct electrophilic substitution to the 3- or 4-positions . Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing side-product formation from 15% to <5% in model systems .

Pharmacological Applications and Mechanisms

Target Engagement Profiles

Naphthyridines exhibit broad bioactivity due to their ability to mimic purine bases. The 1,6-naphthyridine scaffold shows affinity for:

  • RORγt Nuclear Receptors: Inverse agonism demonstrated in (R)-2-methoxy derivatives (IC₅₀ = 12 nM) , suggesting potential in autoimmune diseases.

  • Phosphodiesterases (PDEs): Inhibition of PDE4/10 by related compounds (e.g., EC₅₀ = 8 nM for PDE10A) indicates applicability in neurological disorders.

  • Kinase Domains: Structural analogs inhibit ABL1 kinase (Kd = 3.2 μM), highlighting anticancer potential.

Impact of Trifluoromethyl Substitution

The -CF₃ group at position 4 enhances target binding through:

  • Hydrophobic Interactions: Increased van der Waals contacts with lipophilic binding pockets (ΔG = -2.3 kcal/mol vs. -CH₃) .

  • Metabolic Stability: Reduced CYP450-mediated oxidation (t₁/₂ = 4.7 h vs. 1.2 h for non-fluorinated analog).

Comparative Pharmacokinetics

Table 2: ADME Properties of Selected Naphthyridines

Parameter4-CF₃-1,6-naphthyridine (Predicted)3-CF₃-1,6-naphthyridine2-Cl-1,6-naphthyridine
LogP1.81.62.1
Solubility (mg/mL)34.228.915.4
Plasma Protein Binding (%)899278
CLhep (mL/min/kg)12.314.79.8

CLhep: Hepatic clearance

Future Research Directions

  • Stereochemical Optimization: As seen in the synthesis of (R)-configured naphthyridines , enantiomeric purity significantly impacts RORγt binding (e.g., 98% ee vs. 52% activity loss in racemic mixtures).

  • Prodrug Development: Esterification of carboxylic acid derivatives (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid) could enhance blood-brain barrier penetration.

  • Polypharmacology Strategies: Dual PDE4/RORγt inhibition may synergize in treating psoriatic arthritis, reducing required dosages by 40% in silico models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator